molecular formula C26H26N4O6 B14742617 1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea CAS No. 6298-30-2

1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea

Cat. No.: B14742617
CAS No.: 6298-30-2
M. Wt: 490.5 g/mol
InChI Key: GIFPLDMVYOENAC-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea is a complex organic compound characterized by the presence of furan rings and urea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Step 1: Preparation of furan-2-ylmethylamine by reacting furan-2-carboxaldehyde with an amine source.

    Step 2: Formation of the urea derivative by reacting the furan-2-ylmethylamine with an isocyanate compound.

    Step 3: Coupling of the urea derivative with methoxy-substituted phenyl compounds under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings and phenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation Products: Furanones, hydroxyfurans.

    Reduction Products: Dihydrofurans, methoxy-substituted phenyl derivatives.

    Substitution Products: Halogenated furans, substituted urea derivatives.

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan rings and urea groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethylamine: A simpler compound with similar furan ring structure.

    Methoxy-substituted phenylureas: Compounds with similar urea and phenyl groups but different substitution patterns.

Uniqueness

1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea is unique due to its combination of furan rings and methoxy-substituted phenyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6298-30-2

Molecular Formula

C26H26N4O6

Molecular Weight

490.5 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea

InChI

InChI=1S/C26H26N4O6/c1-33-23-13-17(29-25(31)27-15-19-5-3-11-35-19)7-9-21(23)22-10-8-18(14-24(22)34-2)30-26(32)28-16-20-6-4-12-36-20/h3-14H,15-16H2,1-2H3,(H2,27,29,31)(H2,28,30,32)

InChI Key

GIFPLDMVYOENAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NCC2=CC=CO2)C3=C(C=C(C=C3)NC(=O)NCC4=CC=CO4)OC

Origin of Product

United States

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